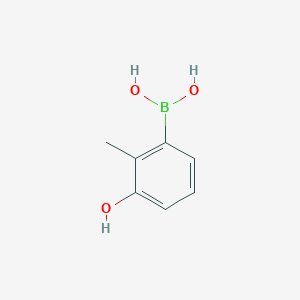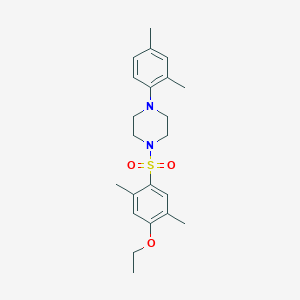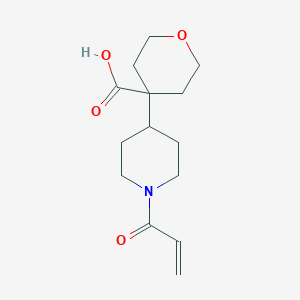![molecular formula C10H22Cl2N2 B2410221 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride CAS No. 2378507-14-1](/img/structure/B2410221.png)
1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride is a compound belonging to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes two nitrogen atoms within the ring system. This particular compound has shown significant potential in various fields, including medicinal chemistry, due to its unique structural features and biological activities .
Preparation Methods
The synthesis of 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride typically involves multiple steps. One common method includes the use of a Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method is advantageous due to its efficiency and the ability to introduce various substituents at specific positions of the spiro ring . Industrial production methods often involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of specific enzymes and proteins. In medicine, it shows promise in the treatment of various disorders, including obesity, pain, and cardiovascular diseases . Its unique structure also makes it valuable in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the modulation of immune responses .
Comparison with Similar Compounds
1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride can be compared with other similar compounds, such as 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives. These compounds share a similar spirocyclic structure but differ in their substituents and specific biological activities . The unique features of this compound, such as its specific substituents and the positions of these substituents, contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-12-9-3-2-4-10(12)5-7-11-8-6-10;;/h11H,2-9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYXHHJYCNINS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC12CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide](/img/structure/B2410141.png)
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2410142.png)

![2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2410145.png)


![(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2410151.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2410155.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2410158.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2410159.png)
![N-(2,5-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410160.png)
![1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2410161.png)
